molecular formula C10H12Cl3N B2814426 [(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride CAS No. 1142816-07-6

[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2814426
CAS No.: 1142816-07-6
M. Wt: 252.56
InChI Key: WANXSJZUKXJLEY-QDOHZIMISA-N
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Description

[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is a cyclopropylmethylamine derivative characterized by a stereospecific (1R,2R) configuration and a 2,3-dichlorophenyl substituent. This compound is synthesized via cyclopropanation of a substituted styrene intermediate derived from 2,3-dichlorobenzaldehyde, followed by methylamine functionalization and hydrochloride salt formation . Key properties include:

  • Molecular Formula: C₁₀H₁₀Cl₂N·HCl (estimated molecular weight: 252.6 g/mol).
  • Purity: 98.7% by HPLC with a retention time of 8.7 minutes .

Properties

IUPAC Name

[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)8-4-6(8)5-13;/h1-3,6,8H,4-5,13H2;1H/t6-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANXSJZUKXJLEY-QDOHZIMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=C(C(=CC=C2)Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=C(C(=CC=C2)Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142816-07-6
Record name rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclopropylmethylamine hydrochlorides, focusing on substituent effects, purity, and pharmacological relevance.

Table 1: Structural and Analytical Comparison

Compound Name & ID Substituents HPLC Purity (%) Retention Time (min) Molecular Weight (g/mol) Key Applications/Notes Reference
[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine HCl (Target) 2,3-Dichloro 98.7 8.7 252.6 Potential 5-HT2C agonist; high stereochemical specificity
trans-[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine HCl (Compound 55) 2,4-Dichloro 93.7 8.3 252.6 Lower purity suggests synthetic challenges vs. 2,3-dichloro isomer
rac-[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methanamine HCl 2,4-Dichloro (racemic) ≥95 N/A 252.6 Discontinued due to limited efficacy in preclinical studies
[(1R,2R)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl]methanamine HCl 5-Fluoro, 2-fluoroethoxy >99 N/A 287.7 Beta-arrestin-biased ligand; explored for antipsychotic activity

Key Findings :

Substituent Position Effects: The 2,3-dichloro isomer (target compound) exhibits higher purity (98.7%) and longer HPLC retention (8.7 min) than the 2,4-dichloro analog (93.7%, 8.3 min), suggesting superior stability or crystallinity . Electron-Withdrawing Groups: Dichloro substituents enhance receptor binding affinity compared to mono-chloro or fluoro analogs (e.g., Compound 53: 2-chloro-4-fluoro, 98.2% purity) .

Stereochemical Impact :

  • The (1R,2R) configuration in the target compound is critical for selective 5-HT2C receptor agonism, as seen in related cyclopropylmethylamines evaluated for antipsychotic activity .
  • Racemic mixtures (e.g., rac-2,4-dichloro analog) are often discontinued due to reduced efficacy or off-target effects .

Pharmacological Relevance: The target compound’s structural rigidity and halogenation pattern align with beta-arrestin-biased signaling profiles, a promising strategy for G-protein-coupled receptor (GPCR) therapeutics .

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